Suxethonium bromide is derived from succinic acid and choline, forming a bis-quaternary ammonium compound. It belongs to the class of drugs known as neuromuscular blockers, which are further divided into depolarizing and non-depolarizing agents. Suxethonium bromide is categorized specifically as a depolarizing agent due to its mechanism of action, which involves the initial stimulation followed by paralysis of muscle fibers.
The synthesis of suxethonium bromide typically involves the transesterification of succinic acid diesters with choline derivatives. One notable method includes reacting succinic acid diester with choline chloride under controlled temperatures (70-80°C) to minimize product decomposition. The reaction can take from 0.25 to 6 hours, depending on the specific conditions employed.
The chemical reaction can be summarized as follows:
This method not only yields suxethonium bromide but also allows for the production of various derivatives by altering the substituents on the succinic acid or choline components.
Suxethonium bromide has a complex molecular structure characterized by two quaternary ammonium groups linked by a succinic acid moiety. The molecular formula for suxethonium bromide can be represented as .
The structural formula can be depicted as follows:
Key data points include:
Suxethonium bromide undergoes hydrolysis in aqueous solutions, particularly at acidic pH levels, leading to the formation of inactive metabolites. The primary reaction pathway involves the breakdown of suxethonium into its constituent parts through enzymatic action by butyrylcholinesterase.
In laboratory settings, suxethonium can be analyzed using techniques such as thin-layer chromatography and infrared spectroscopy to confirm its purity and identify degradation products.
Key pharmacological properties include:
Suxethonium bromide exhibits several notable physical and chemical properties:
Relevant data includes:
Suxethonium bromide is primarily utilized in anesthesiology for its ability to induce rapid muscle relaxation during surgical procedures such as intubation or endoscopic examinations. Its rapid onset makes it particularly useful for emergency situations where quick control over muscle function is required. Additionally, it is employed in various diagnostic procedures that necessitate temporary paralysis for accurate assessment.
Suxamethonium bromide (IUPAC name: 2,2'-[(1,4-dioxobutane-1,4-diyl)bis(oxy)]bis(N,N,N-trimethylethanaminium) bromide), also known as succinylcholine bromide, is a depolarizing neuromuscular blocking agent. Its molecular formula is C₁₄H₃₀Br₂N₂O₄, with a molecular weight of 450.21 g/mol [1] [5]. Structurally, it consists of two acetylcholine molecules linked end-to-end through their acetyl groups by a succinyl bridge [2]. This dimeric configuration enables simultaneous binding to α-subunits of nicotinic acetylcholine receptors (nAChRs) at the neuromuscular junction.
The compound is designated by several synonyms, including Brevidil M, L.T. 1, Myorelaxin, and 370 I.S. [1] [5]. Its CAS registry number is 55-94-7, and it typically presents as a white to off-white crystalline solid [5] [6]. The cation carries a double positive charge, balanced by two bromide anions, forming a quaternary ammonium salt.
Table 1: Nomenclature and Identifiers of Suxamethonium Bromide
Property | Value |
---|---|
Systematic IUPAC Name | 2,2'-[(1,4-Dioxobutane-1,4-diyl)bis(oxy)]bis(N,N,N-trimethylethanaminium) bromide |
CAS Registry Number | 55-94-7 |
Other Names | Brevidil M; L.T. 1; Myorelaxin; Suxamethonium dibromide |
Molecular Formula | C₁₄H₃₀Br₂N₂O₄ |
Molecular Weight | 450.21 g/mol |
Suxamethonium bromide is synthesized via esterification between succinyl dichloride and two equivalents of β-hydroxyethyltrimethylammonium bromide (choline bromide). The reaction proceeds under anhydrous conditions with a base catalyst to neutralize hydrogen chloride byproducts [3] [6]. Key industrial production steps include:
Industrial-scale manufacturing requires strict control of:
Suxamethonium bromide melts at 225°C with decomposition and is freely soluble in water, forming clear, colorless solutions [5] [6]. Its stability is highly dependent on pH and temperature. In aqueous solutions, hydrolysis occurs via:
Table 2: Key Physicochemical Properties
Property | Value |
---|---|
Melting Point | 225°C (with decomposition) |
Solubility | Water: >50 mg/mL; Sparingly soluble in ethanol; Insoluble in nonpolar solvents |
Partition Coefficient | Log P: Not determined (hydrophilic cation) |
pKa | Strong base (quaternary ammonium) |
Stability studies using validated RP-HPLC methods demonstrate that pharmaceutical solutions (50 mg/mL) retain >90% potency for 17 days at 22–26°C [3]. Refrigeration (2–8°C) extends stability to months, though freezing causes precipitation. Degradation products identified include:
Table 3: Stability Profile Under Different Conditions
Storage Condition | Stability Duration | Primary Degradation Products |
---|---|---|
2–8°C (refrigerated) | >6 months | None detected |
22–26°C (room temp) | 17 days | Succinylmonocholine, choline |
40°C | <63 days | Succinic acid, choline |
Acidic pH (3.0) | Hours | Succinic acid, choline bromide |
Alkaline pH (9.0) | Hours | Succinylmonocholine, methanol |
The French National Agency of Drug Safety (ANSM) mandates refrigeration (2–8°C) for long-term storage but permits room-temperature storage for ≤14 days in clinical settings [3] [4]. Thermal degradation follows first-order kinetics, with Arrhenius plot analysis confirming increased degradation rates at higher temperatures [3].
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0